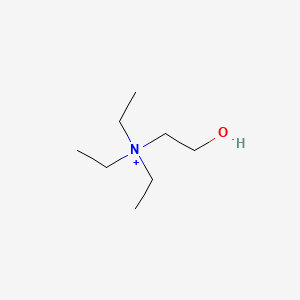
5-Benzylacyclouridine
Overview
Description
Synthesis Analysis
The synthesis of BAU and its variants has been explored to evaluate its potential as a cancer chemotherapeutic agent. Variations of BAU, including 5-benzyloxybenzylacyclouridine and modifications to the methylene group at N-1, have been synthesized for this purpose. These compounds are designed to inhibit uridine phosphorylase effectively, aiming to enhance the efficacy of fluoropyrimidine nucleosides in cancer treatment by preventing their rapid degradation (Chu et al., 1986).
Molecular Structure Analysis
The molecular structure of BAU is pivotal in its function as an uridine phosphorylase inhibitor. The presence of a benzyl group attached to the acyclouridine molecule enhances its inhibitory potency. Structural analyses and modifications to the BAU molecule, including variations in the benzyl chain and the introduction of esters at the terminal hydroxyl, have been explored to optimize its inhibitory activity and its potential as a chemotherapeutic agent (Chu et al., 1986).
Chemical Reactions and Properties
BAU's chemical properties, particularly its interaction with uridine phosphorylase, underscore its role in modulating uridine metabolism. By inhibiting this enzyme, BAU dramatically reduces the clearance of uridine from the plasma, thereby increasing its concentration. This mechanism is pivotal in its potential to enhance the efficacy of fluoropyrimidine-based chemotherapies by maintaining higher concentrations of uridine in the plasma (Monks et al., 1983).
Physical Properties Analysis
While specific details on the physical properties of BAU, such as its melting point, solubility, and stability, were not directly highlighted in the sources, these properties are crucial in determining its pharmacokinetic behavior and its formulation for therapeutic use. The solubility and stability of BAU, in particular, would influence its bioavailability and effectiveness as a uridine phosphorylase inhibitor.
Chemical Properties Analysis
The chemical properties of BAU, including its reactivity and interaction with other compounds, play a significant role in its pharmacological effects. Its ability to inhibit uridine phosphorylase without affecting other enzymes involved in nucleotide metabolism makes it a specific and potent inhibitor, crucial for its potential use in combination with chemotherapeutic agents (Naguib et al., 1993).
Scientific Research Applications
Inhibition of Uridine Phosphorylase
5-Benzylacyclouridine (BAU) is primarily known as a potent inhibitor of uridine phosphorylase, an enzyme critical in the catabolism of uridine. Studies have shown that BAU can significantly reduce the clearance of uridine by the liver, suggesting its role in modifying uridine metabolism (Monks, Ayers, & Cysyk, 1983).
Enhancement of Chemotherapy
BAU has been explored for its potential to enhance the efficacy of certain chemotherapy drugs. Research indicates that BAU, by inhibiting uridine phosphorylase, can affect the utilization of uridine in tissues and modify the therapeutic effects of drugs like 5-fluorouracil (FUra) in cancer treatment (Darnowski & Handschumacher, 1985). This could potentially improve the outcomes of chemotherapy by enhancing the drug's cytotoxicity against tumor cells.
Synthesis of Derivatives for Chemotherapeutic Applications
The synthesis of various derivatives of BAU has been a significant area of study. These derivatives have been evaluated for their potential as cancer chemotherapeutic agents. By modifying the structure of BAU, researchers aim to find more effective compounds for inhibiting uridine phosphorylase and potentiating the effects of chemotherapeutic drugs (Chu et al., 1986).
Biochemical Modulation in Tumor Metabolism
BAU's role as a biochemical modulator of tumor metabolism has been studied, particularly in the context of 5-fluorouracil metabolism. It's been observed that BAU can influence the formation and retention of fluorouracil nucleotides and fluorouridine in tumor tissues, potentially leading to more effective cancer treatment regimens (Holland et al., 1997).
Development as a Pyrimidine Metabolism Inhibitor
The development of benzylacyclouridines, including BAU, as specific and potent inhibitors of uridine phosphorylase, has been a focus to enhance the effectiveness of certain chemotherapies. These inhibitors can lead to selective toxicity against tumors with specific metabolic profiles, making them valuable tools in cancer treatment (Cha, 1989).
Mechanism of Action
Target of Action
5-Benzylacyclouridine (BAU) is a potent and specific inhibitor of uridine phosphorylase . This enzyme plays a major role in regulating uridine homeostasis .
Mode of Action
BAU interacts with its target, uridine phosphorylase, and inhibits its activity . This enzyme is the first in the catabolism of uridine . By inhibiting uridine phosphorylase, BAU can modulate the cytotoxic side effects of 5
properties
IUPAC Name |
5-benzyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,9,17H,6-8,10H2,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAGILXQBHHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232034 | |
| Record name | 5-Benzylacyclouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82857-69-0 | |
| Record name | Benzylacyclouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzylacyclouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzylacyclouridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Benzylacyclouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-1-[(2-hydroxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZYLACYCLOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H851I3O9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















